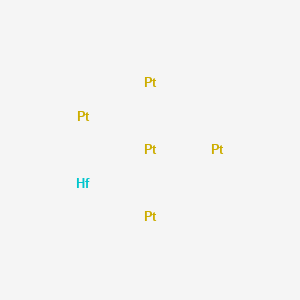
Hafnium--platinum (1/5)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hafnium–platinum (1/5) is a binary intermetallic compound composed of hafnium and platinum in a 1:5 ratio. This compound is part of the broader class of transition metal alloys, which are known for their unique properties and applications in various fields. Hafnium, with the chemical symbol Hf, is a lustrous, silver-gray transition metal known for its high melting point and resistance to corrosion. Platinum, symbolized as Pt, is a dense, malleable, and highly unreactive metal. The combination of these two elements results in a compound with exceptional stability and unique physical and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of hafnium–platinum (1/5) typically involves high-temperature metallurgical processes. One common method is arc-melting, where a mixture of hafnium and platinum is melted in an arc furnace under an inert atmosphere, such as argon or helium. This process ensures minimal contamination and allows for precise control over the composition of the alloy .
Industrial Production Methods: In industrial settings, the production of hafnium–platinum (1/5) may involve more advanced techniques such as electron beam melting or vacuum induction melting. These methods provide better control over the purity and homogeneity of the final product. The starting materials, usually high-purity hafnium and platinum, are melted together and rapidly cooled to form the desired intermetallic compound .
Análisis De Reacciones Químicas
Types of Reactions: Hafnium–platinum (1/5) can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound is known for its high resistance to oxidation, but at elevated temperatures, it can react with oxygen to form hafnium oxide and platinum metal .
Common Reagents and Conditions:
Oxidation: At high temperatures, hafnium–platinum (1/5) reacts with oxygen to form hafnium dioxide (HfO₂) and platinum (Pt).
Reduction: The compound can be reduced using strong reducing agents such as hydrogen gas at elevated temperatures.
Substitution: Hafnium–platinum (1/5) can undergo substitution reactions with halogens to form hafnium tetrahalides and platinum halides.
Major Products Formed:
Oxidation: Hafnium dioxide (HfO₂) and platinum (Pt).
Reduction: Elemental hafnium and platinum.
Substitution: Hafnium tetrahalides (e.g., HfCl₄) and platinum halides (e.g., PtCl₂).
Aplicaciones Científicas De Investigación
Hafnium–platinum (1/5) has a wide range of applications in scientific research due to its unique properties:
Mecanismo De Acción
The mechanism by which hafnium–platinum (1/5) exerts its effects is primarily related to its unique electronic structure and high stability. The compound’s ability to form stable bonds with other elements and compounds makes it an effective catalyst in various chemical reactions. In biological systems, hafnium
Propiedades
Número CAS |
58500-04-2 |
|---|---|
Fórmula molecular |
HfPt5 |
Peso molecular |
1153.9 g/mol |
Nombre IUPAC |
hafnium;platinum |
InChI |
InChI=1S/Hf.5Pt |
Clave InChI |
AWOKEVXFOHXUQE-UHFFFAOYSA-N |
SMILES canónico |
[Hf].[Pt].[Pt].[Pt].[Pt].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


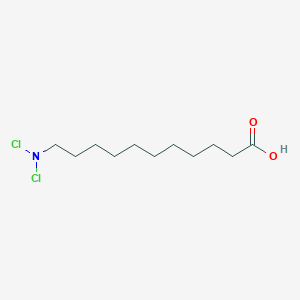
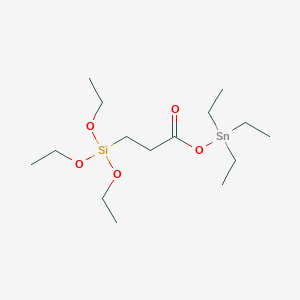
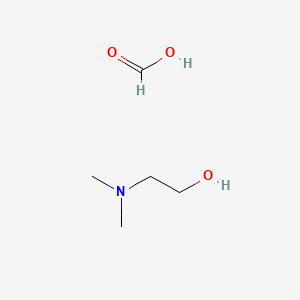

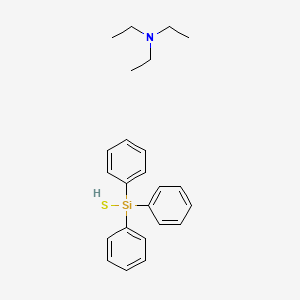

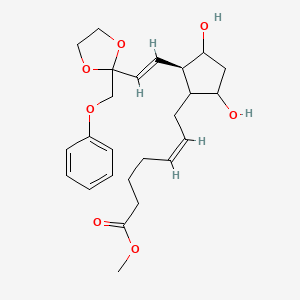
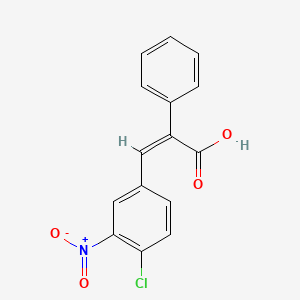
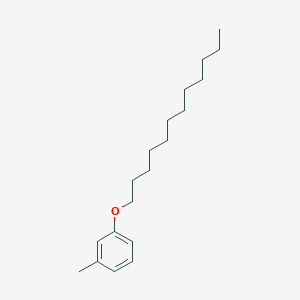

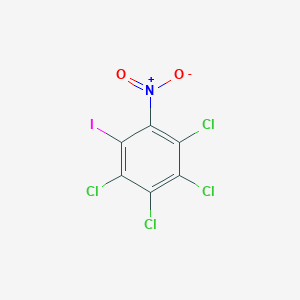
![1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14622927.png)


